molecular formula C14H15BrN2O2S2 B14998905 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine

Cat. No.: B14998905
M. Wt: 387.3 g/mol
InChI Key: LBBZMVQJOYHHJJ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromothiophene group and a phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Sulfide derivatives are formed.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The bromothiophene group and the phenylpiperazine moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid
  • 1-[(5-Bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-[(5-Bromothiophen-2-yl)sulfonyl]-1H-pyrazole

Uniqueness

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine is unique due to the presence of both a bromothiophene group and a phenylpiperazine moiety This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications

Properties

Molecular Formula

C14H15BrN2O2S2

Molecular Weight

387.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C14H15BrN2O2S2/c15-13-6-7-14(20-13)21(18,19)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

LBBZMVQJOYHHJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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